molecular formula C10H4F5NO B1338301 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole CAS No. 83081-29-2

5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole

Cat. No.: B1338301
CAS No.: 83081-29-2
M. Wt: 249.14 g/mol
InChI Key: ILKANBTXLJNDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole is a useful research compound. Its molecular formula is C10H4F5NO and its molecular weight is 249.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • 5-Fluoro-4-trifluoromethyl-1,3-oxazoles, including 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole, are precursors for synthesizing α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. They serve as synthetic Tfm-Gly equivalents and can undergo rearrangements such as a 1,3 shift of a benzyl group (Burger et al., 2006).

Formation of New Classes of Hetero-1,3-Dienes

  • 5-Azido-4-trifluoromethyl-1,3-oxazoles derived from 5-fluoro-4-trifluoromethyl-1,3-oxazoles demonstrate thermal instability, decomposing at room temperature to form 4-cyano-4-trifluoromethyl-1-oxa-3-azabuta-1,3-dienes, a new class of hetero-1,3-dienes (Burger et al., 1990).

Polymer Synthesis and Characterization

  • Poly(aryl ether oxazole)s, synthesized using monomers including 2,5-bis(4‘-fluorophenyl)oxazoles with trifluoromethyl substituents, show varied properties based on the number and position of these substituents. These polymers are characterized for solubility, glass transition temperature, and decomposition temperature (Maier & Schneider, 1998).

Fluorine-Incorporated Pharmaceuticals

  • Pentafluorosulfanyl-containing 1,4-disubstituted-1,2,3-triazoles, synthesized through click reaction involving fluorine substituents like trifluoromethyl, have been evaluated for biological activities such as inducing apoptosis in human leukemic cells. This demonstrates the potential of incorporating fluorine into pharmaceutical agents (Yang et al., 2014).

Water Treatment and Dye Separation

  • Triazole-decorated silver(I)-based cationic metal-organic frameworks (MOFs) synthesized using ligands like 3-(4H-1,2,4-triazol-4-yl)-5-(trifluoromethyl)pyridine have shown effectiveness in adsorbing dyes and removing oxoanions from water. This application signifies the importance of fluorine-containing compounds in environmental remediation (Kumar et al., 2021).

Properties

IUPAC Name

5-fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F5NO/c11-6-3-1-5(2-4-6)9-16-7(8(12)17-9)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKANBTXLJNDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(O2)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.